REACTION_CXSMILES
|
N1C(N)=NC(N)=NC=1N.[C:10]1(=[O:20])[O:15][C:13](=[O:14])[CH:12]2[CH2:16][CH2:17][CH:18]=[CH:19][CH:11]12.[OH2:21]>>[C:10]([OH:15])(=[O:20])[CH:11]1[CH:19]=[CH:18][CH2:17][CH2:16][CH:12]1[C:13]([OH:21])=[O:14]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C1(C2C(C(=O)O1)CCC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged and, with stirring pieces
|
Type
|
CUSTOM
|
Details
|
boiled on a stirrer
|
Type
|
CUSTOM
|
Details
|
provided with a hot plate
|
Type
|
ADDITION
|
Details
|
was charged and, with stirring pieces
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
CUSTOM
|
Details
|
boiled on a stirrer
|
Type
|
CUSTOM
|
Details
|
provided with a hot plate
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1C(C(=O)O)CCC=C1)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |